molecular formula C12H12BrNO2 B1440600 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one CAS No. 304876-31-1

5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one

Cat. No.: B1440600
CAS No.: 304876-31-1
M. Wt: 282.13 g/mol
InChI Key: GEYZZDOKMLGPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane]-2-one: is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the bromine atom and the spiro linkage in this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane]-2-one typically involves the reaction of indole derivatives with appropriate brominating agents. One common method includes the bromination of 1,2-dihydrospiro[indole-3,4’-oxane]-2-one using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane]-2-one can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced spiro derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, in solvents like ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

Major Products Formed:

    Substitution: Formation of substituted spiro compounds with various functional groups.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced spiro derivatives.

Scientific Research Applications

Chemistry: 5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane]-2-one is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential biological activities. It serves as a lead compound in the development of new drugs and therapeutic agents.

Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its unique structure allows for the exploration of new mechanisms of action in drug development.

Industry: In the industrial sector, 5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane]-2-one is used in the production of specialty chemicals and materials. Its applications include the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane]-2-one involves its interaction with specific molecular targets in biological systems. The bromine atom and spiro linkage play a crucial role in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

  • 5-Chloro-1,2-dihydrospiro[indole-3,4’-oxane]-2-one
  • 5-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane]-2-one
  • 5-Iodo-1,2-dihydrospiro[indole-3,4’-oxane]-2-one

Comparison: Compared to its analogs, 5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane]-2-one exhibits unique reactivity and biological activity due to the presence of the bromine atom. Bromine, being larger and more polarizable than chlorine and fluorine, imparts distinct electronic and steric effects, influencing the compound’s chemical behavior and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromospiro[1H-indole-3,4'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c13-8-1-2-10-9(7-8)12(11(15)14-10)3-5-16-6-4-12/h1-2,7H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYZZDOKMLGPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=C(C=CC(=C3)Br)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681020
Record name 5-Bromospiro[indole-3,4'-oxan]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304876-31-1
Record name 5-Bromospiro[indole-3,4'-oxan]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one
Reactant of Route 2
Reactant of Route 2
5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one
Reactant of Route 3
Reactant of Route 3
5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one
Reactant of Route 4
Reactant of Route 4
5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one
Reactant of Route 5
5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one
Reactant of Route 6
Reactant of Route 6
5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.